6-Ethyl-1,3,5-triazine-2,4-diamine

Description

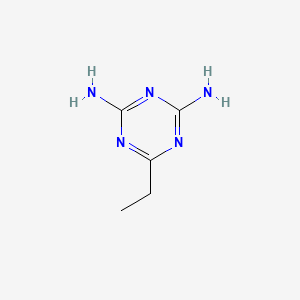

Structure

2D Structure

3D Structure

Properties

CAS No. |

934-75-8 |

|---|---|

Molecular Formula |

C5H9N5 |

Molecular Weight |

139.16 g/mol |

IUPAC Name |

6-ethyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C5H9N5/c1-2-3-8-4(6)10-5(7)9-3/h2H2,1H3,(H4,6,7,8,9,10) |

InChI Key |

NAMCDLUESQLMOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NC(=N1)N)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 6 Ethyl 1,3,5 Triazine 2,4 Diamine Analogues

Nucleophilic Substitution Reactions at the Triazine Ring

The 1,3,5-triazine (B166579) ring system is known to undergo sequential nucleophilic substitution reactions. semanticscholar.org However, the ease of these substitutions is influenced by the nature of the incoming nucleophile and the groups already present on the ring. The introduction of electron-donating groups, such as amino groups, increases the electron density of the triazine ring, thereby making subsequent nucleophilic attacks more challenging. researchgate.net

Reaction with Various Nucleophiles (e.g., Amines, Alcohols, Thiols)

The substitution of leaving groups, such as halogens, on the triazine ring by various nucleophiles is a common strategy for the synthesis of a wide array of derivatives. The reactivity of nucleophiles generally follows the order of amines > alcohols > thiols under specific conditions. nih.gov

For instance, in the case of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the first substitution with a nucleophile can often be achieved at low temperatures (e.g., 0°C). semanticscholar.orgnih.gov Subsequent substitutions typically require higher temperatures. researchgate.net The order of addition of different nucleophiles is crucial for achieving the desired product. For example, when synthesizing a mixed-substituted triazine with both an oxygen and a nitrogen nucleophile, it is often necessary to introduce the oxygen-containing group first. semanticscholar.org This is because once an amine is incorporated onto the s-triazine ring, it becomes very difficult to substitute another nucleophile other than another amine. semanticscholar.orgcsic.es

Studies on cyanuric chloride have shown that reactions with amines, thiols, and alcohols can proceed smoothly under controlled conditions to yield mono-, di-, and tri-substituted products. semanticscholar.orgnih.gov The reaction of 2,4-dichloro-6-substituted s-triazines with amines is a common subsequent step in the synthesis of more complex triazine derivatives. semanticscholar.org

Kinetics and Thermodynamics of Substitution Processes

The kinetics of nucleophilic substitution on the triazine ring are significantly affected by the substituents present. The introduction of an electron-donating group deactivates the ring towards further substitution, thus requiring more forcing conditions for subsequent reactions. researchgate.net

Thermodynamic data for substituted triazines, such as the enthalpies of combustion and formation, have been determined for various derivatives. nih.gov For example, the standard enthalpy of formation for 2-amino-4,6-bis(2-fluoro-2,2-dinitroethoxy)-l,3,5-triazine has been reported. nih.gov While specific kinetic and thermodynamic data for the direct substitution reactions on 6-ethyl-1,3,5-triazine-2,4-diamine are not extensively available in the provided search results, the general principles of triazine chemistry suggest that the two amino groups and the ethyl group would influence the rate and equilibrium of any further substitution reactions. The electron-donating nature of these groups would decrease the reactivity of the triazine ring towards nucleophiles compared to, for example, cyanuric chloride. researchgate.net

Oxidation and Reduction Pathways

The oxidation and reduction of triazine compounds can lead to the formation of various metabolites and transformation products.

Oxidative Transformations and Metabolite Generation

The oxidation of triazine derivatives is a key process in their metabolism. For instance, the synthesis of this compound can involve an oxidation step using agents like m-chloroperbenzoic acid on an intermediate to facilitate subsequent amine functionalization.

While specific studies on the oxidative metabolism of this compound were not detailed in the search results, the metabolism of related triazine herbicides like atrazine (B1667683) involves N-dealkylation and oxidation of the alkyl side chains. It is plausible that this compound could undergo similar oxidative transformations, potentially leading to hydroxylated or N-de-ethylated metabolites.

Reductive Conversions and Product Characterization

Information regarding the specific reductive conversions of this compound is limited in the provided results. However, the triazine ring can undergo reduction under certain conditions. For example, reactions of 1,2,3-triazines with sodium borohydride (B1222165) (NaBH₄) have been shown to result in hydride addition to the triazine core. nih.gov It is conceivable that similar reductive processes could be applied to 1,3,5-triazine derivatives, potentially leading to dihydrotriazine or other reduced species.

Tautomerism and Isomerization Dynamics

Diamino-s-triazines, such as this compound, can exist in different tautomeric forms due to the migration of protons between the ring nitrogen atoms and the exocyclic amino groups. The predominant tautomer is generally the amino form, where the hydrogens are located on the exocyclic nitrogen atoms, as opposed to the imino form where a hydrogen is attached to a ring nitrogen.

The existence of different isomers of triazines (1,2,3-, 1,2,4-, and 1,3,5-triazines) is well-established. wikipedia.orgnih.gov Within the 1,3,5-triazine family, positional isomers can arise based on the substitution pattern. For example, if the two amino groups in a diamino-ethyl-triazine were at different positions, this would constitute a different positional isomer. The stability and interconversion of these isomers and tautomers can be investigated using spectroscopic and computational methods.

Keto-Enol-Enaminone Tautomeric Equilibria

The phenomenon of tautomerism is crucial in understanding the reactivity and biological activity of heterocyclic compounds. For analogues of this compound, particularly those with a carbonyl group adjacent to the triazine ring, a complex tautomeric equilibrium involving keto, enol, and enaminone forms can exist.

A study on 6-benzoylmethyl-1,3,5-triazin-2,4-diamine, a close analogue, revealed the presence of multiple tautomers. academie-sciences.fr The primary amino groups on the triazine ring allow for amino-imino tautomerism, while the acylmethyl substituent introduces the possibility of keto-enol tautomerism. The interplay of these possibilities leads to three potential tautomeric forms: a keto form (A), an enol form (B), and an enaminone form (C), each potentially stabilized by intramolecular resonance-assisted hydrogen bonding (RAHB). academie-sciences.frnih.gov

In the case of 6-benzoylmethyl-1,3,5-triazin-2,4-diamine, NMR spectroscopy indicated that the keto form (A) was a minor component (7%) in solution. academie-sciences.fr The predominant tautomer exhibited signals that could correspond to either the enol (B) or enaminone (C) form. academie-sciences.fr Theoretical calculations using Density Functional Theory (DFT) were employed to elucidate the relative stabilities of these tautomers.

| Tautomeric Form | Calculation Method | Relative Energy (kcal/mol) |

|---|---|---|

| Keto (A) | B3LYP/6-311G(2d,2p) | 0.00 |

| Enol (B) | B3LYP/6-311G(2d,2p) | +1.89 |

| Enaminone (C) | B3LYP/6-311G(2d,2p) | +8.91 |

These calculations suggest that in the gas phase, the keto form is the most stable, followed closely by the enol form, with the enaminone form being significantly less stable. academie-sciences.fr However, the study also highlighted that the choice of the computational method and the inclusion of solvent effects could alter these relative energies. The stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic nature of the substituents. masterorganicchemistry.comrsc.orgyoutube.com

For this compound itself, which lacks the acylmethyl group, the primary tautomeric equilibrium would be between the diamino and the amino-imino forms. The diamino form is generally the most stable and predominant tautomer for guanamines. wikipedia.org

Investigation of Hindered Rotation about Carbon-Nitrogen Bonds

The exocyclic carbon-nitrogen bonds in 2,4-diamino-s-triazines exhibit partial double bond character due to resonance with the electron-deficient triazine ring. This leads to hindered rotation around these bonds, a phenomenon that can be investigated using dynamic NMR spectroscopy.

Variable temperature NMR experiments have been used to determine the free energy of activation (ΔG‡) for this rotational barrier in a series of 2,4-diamino-6-R-1,3,5-triazines. The data reveals that the nature of the substituent at the 6-position influences the rotational barrier.

| Substituent (R) | Coalescence Temperature (K) | ΔG‡ (kJ/mol) |

|---|---|---|

| Phenyl | 291 | 61.4 |

| 4-Methoxyphenyl | 289 | 61.0 |

| 4-Chlorophenyl | 293 | 61.8 |

| 4-Pyridyl | 296 | 62.7 |

| Alkyl | ~283-293 | ~59-62 |

For analogues with alkyl groups at the 6-position, similar to this compound, the free energy of activation for rotation is expected to be in the range of 59-62 kJ/mol. researchgate.net Further studies have shown that protonation of the triazine ring increases the barrier to rotation by 2-3 kcal/mol (approximately 8-12 kJ/mol). nih.gov This is attributed to the increased π-bond character of the triazine-N bonds upon protonation. The rotational barrier is also influenced by the solvent, with a general trend of increasing ΔG‡ as the solvent dielectric constant decreases. nih.gov

Proton Transfer Mechanisms within the Triazine Core

The basicity of the nitrogen atoms in the 1,3,5-triazine ring makes them susceptible to protonation. Understanding the preferred site of protonation is key to elucidating reaction mechanisms and biological interactions.

Computational studies on 2,4-diamino-s-triazine have shown that the N1 ring nitrogen has the highest proton affinity. nih.gov This suggests that in an acidic environment, proton transfer will preferentially occur at this position.

| Protonation Site | Proton Affinity (kcal/mol) |

|---|---|

| N1 | 261.6 |

| N3 | Not reported as a primary site |

| N5 | Not reported as a primary site |

| N (amino) | 195.0 (for N4) |

The high proton affinity of the N1 position is attributed to the resonance stabilization of the resulting cation. nih.gov While the exocyclic amino groups can also be protonated, their proton affinity is significantly lower. nih.gov Therefore, proton transfer within the triazine core of this compound is expected to predominantly involve the N1 atom. In the solid state, hydrogen bonding plays a crucial role in the proton transfer dynamics, and the crystal packing can influence the accessibility of the different nitrogen atoms. researchgate.net

Dimerization and Polymerization Mechanisms

The amino groups on the triazine ring can act as hydrogen bond donors, while the ring nitrogens can act as hydrogen bond acceptors. This allows for the formation of self-assembled structures through hydrogen bonding.

In the solid state, 2,4-diamino-6-substituted-1,3,5-triazines can form various hydrogen-bonded networks, including dimers, ribbons, and sheets. researchgate.net For instance, some derivatives form dimers through double N-H···N hydrogen bonds, creating a characteristic rosette motif. researchgate.net The specific pattern of hydrogen bonding is influenced by the nature of the substituent at the 6-position and the crystallization conditions. researchgate.net These self-assembly processes are fundamental to the field of supramolecular chemistry.

The bifunctional nature of this compound also allows it to act as a monomer in polymerization reactions. Aromatic polyguanamines can be synthesized through the polycondensation of 6-substituted 1,3,5-triazine-2,4-dichlorides with aromatic diamines. titech.ac.jp While direct polymerization of this compound is less common, it can be used to modify the properties of other polymers. For example, guanamines are used to alter the crosslink density in melamine (B1676169) resins. wikipedia.org The synthesis of polymers from triazine-containing monomers can proceed via solution polycondensation or phase-transfer catalyzed methods. titech.ac.jp

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Ethyl 1,3,5 Triazine 2,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 6-Ethyl-1,3,5-triazine-2,4-diamine, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive understanding of its chemical structure. However, the analysis of amino-substituted triazines can be complicated by factors such as low solubility and the presence of dynamic processes like restricted rotation around the C-N bonds, leading to the existence of different conformers or rotamers in solution. tdx.cat

High-Resolution ¹H and ¹³C NMR for Structural Confirmation

High-resolution ¹H and ¹³C NMR spectra are fundamental for confirming the primary structure of this compound. The ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons (a quartet for the methylene (B1212753) and a triplet for the methyl group) and the amine protons. The chemical shifts of the amine protons can be broad and their position can be solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. It will display characteristic signals for the carbons of the triazine ring and the ethyl substituent. The chemical shifts of the triazine ring carbons are particularly sensitive to the substitution pattern.

Due to the limited availability of experimental spectra in the public domain for this compound, predicted NMR data is often utilized for initial assignments. The following tables present predicted ¹H and ¹³C NMR chemical shifts. It is important to note that these are theoretical values and may differ from experimental results.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ | 1.2 | Triplet |

| -CH₂- | 2.6 | Quartet |

| -NH₂ | 5.0 - 7.0 | Broad Singlet |

Data table based on predictive algorithms and comparison with similar structures.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₃ | ~12 |

| -CH₂- | ~30 |

| C(ethyl)-triazine | ~175 |

| C(amino)-triazine | ~168 |

Data table based on predictive algorithms and comparison with similar structures.

For comparison, the experimental ¹H NMR data for the closely related 6-Methyl-1,3,5-triazine-2,4-diamine in DMSO-d₆ shows a signal for the methyl protons at approximately 2.06 ppm and a broad signal for the amine protons around 6.6 ppm. chemicalbook.com

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in the molecule, especially in cases where the 1D spectra are complex.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton couplings. For this compound, a COSY spectrum would show a clear cross-peak between the methylene and methyl protons of the ethyl group, confirming their direct connection.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would link the ¹H signals of the ethyl group to their corresponding ¹³C signals, providing unambiguous assignment of the carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for piecing together the molecular skeleton. For instance, it would show correlations from the methylene protons of the ethyl group to the triazine ring carbons, confirming the attachment of the ethyl group to the ring. Correlations from the amine protons to the triazine carbons would also be expected.

Variable Temperature (VT) NMR for Conformational Dynamics and Rotational Barriers

As mentioned, amino-substituted triazines can exhibit restricted rotation around the C-N bonds of the amino groups, leading to the presence of multiple conformers in solution at room temperature. This can result in broadened NMR signals or the appearance of multiple sets of signals for a single proton or carbon.

Variable Temperature (VT) NMR is a powerful technique to study such dynamic processes. tdx.catnih.gov By acquiring NMR spectra at different temperatures, it is possible to:

Slow down the exchange process: At lower temperatures, the interconversion between rotamers may become slow on the NMR timescale, resulting in sharp, distinct signals for each conformer.

Speed up the exchange process: At higher temperatures, the rotation becomes faster, and the separate signals may coalesce into a single, averaged signal.

By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the rotational barriers (activation energy) for the conformational exchange. This provides valuable information about the flexibility of the molecule and the stability of its different conformations.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. The molecular formula of this compound is C₅H₉N₅.

Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M] | C₅H₉N₅ | 139.08579 |

| [M+H]⁺ | C₅H₁₀N₅⁺ | 140.09357 |

| [M+Na]⁺ | C₅H₉N₅Na⁺ | 162.07552 |

Data table based on the molecular formula from PubChem. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated molecule, [M+H]⁺. The detection of a peak at m/z 140.09357 in the positive ion mode ESI-HRMS spectrum would confirm the molecular weight and elemental composition of the compound.

The fragmentation of the protonated molecule in the mass spectrometer (MS/MS) can provide further structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules from the triazine ring or cleavage of the ethyl substituent. Potential fragmentation could include the loss of ammonia (B1221849) (NH₃), cyanamide (B42294) (CH₂N₂), or ethene (C₂H₄) from the ethyl group. The study of fragmentation patterns of related triazine derivatives can aid in the interpretation of the mass spectrum. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Upon ionization, typically through electrospray ionization (ESI), the protonated molecule [M+H]⁺ of this compound would be expected to have a mass-to-charge ratio (m/z) of 140.10. The subsequent fragmentation in the collision cell of a tandem mass spectrometer would likely involve the cleavage of the ethyl group and fragmentation of the triazine ring.

Key predicted fragmentation pathways include:

Loss of the ethyl group: A primary fragmentation pathway would likely be the loss of the ethyl group (C₂H₅•) as a radical, leading to a fragment ion at m/z 111.

Loss of ethylene (B1197577): Alternatively, a neutral loss of ethylene (C₂H₄) via a rearrangement process could occur, resulting in a fragment ion at m/z 112.

Triazine ring fragmentation: The triazine ring itself can undergo characteristic cleavages. Common fragmentation patterns for aminotriazines involve the loss of ammonia (NH₃), cyanamide (CH₂N₂), or related neutral species. For instance, the loss of a molecule of cyanamide from the parent ion could lead to a fragment at m/z 98.

A study on the fragmentation of 3-amino-1,2,4-benzotriazine derivatives showed that the position of protonation significantly influences the fragmentation pathways. nih.gov For this compound, protonation is likely to occur on one of the ring nitrogens or the amino groups, which would direct the subsequent fragmentation cascade. The analysis of the relative abundances of these and other fragment ions in an MS/MS spectrum would allow for the definitive structural confirmation of the molecule.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 140.10 | 111.08 | C₂H₅• |

| 140.10 | 112.09 | C₂H₄ |

| 140.10 | 123.08 | NH₃ |

| 140.10 | 98.07 | CH₂N₂ |

Infrared (IR) and Raman Spectroscopies

Infrared (IR) and Raman spectroscopies are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and molecular structure of a compound.

While a specific, complete IR and Raman spectrum for this compound is not available in the cited literature, the expected vibrational modes can be inferred from studies on similar molecules, such as other substituted diaminotriazines. nih.govresearchgate.net

The key functional groups in this compound are the amino groups (-NH₂), the triazine ring, and the ethyl group (-CH₂CH₃). The characteristic vibrational frequencies for these groups are:

N-H stretching: The amino groups will exhibit symmetric and asymmetric stretching vibrations in the region of 3200-3500 cm⁻¹.

C-H stretching: The ethyl group will show symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the 2850-3000 cm⁻¹ region.

Triazine ring vibrations: The C=N and C-N stretching vibrations of the triazine ring are expected to appear in the 1400-1600 cm⁻¹ region. A medium to strong band around 800 cm⁻¹ in the infrared spectra of related triazines has been attributed to an out-of-plane bending vibration of the triazine ring. nih.gov

C-H bending: The bending vibrations of the ethyl group will be observed at lower wavenumbers, typically in the 1370-1470 cm⁻¹ range for scissoring and bending modes.

A study on 3,5-diamino-6-(o-substituted phenyl)-1,2,4-triazines identified strong Raman bands near 770 cm⁻¹ and 1330 cm⁻¹ which were assigned to the ring breathing vibration of the 1,2,4-triazine (B1199460) ring and an asymmetric triazine C-NH₂ stretching vibration, respectively. nih.gov Similar vibrations would be expected for this compound.

Table 2: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| N-H stretching | 3200-3500 | Amino (-NH₂) |

| C-H stretching | 2850-3000 | Ethyl (-CH₂CH₃) |

| C=N, C-N stretching | 1400-1600 | Triazine Ring |

| C-H bending | 1370-1470 | Ethyl (-CH₂CH₃) |

| Triazine ring breathing | ~770 | Triazine Ring |

| Asymmetric C-NH₂ stretching | ~1330 | Triazine-Amino |

| Triazine ring out-of-plane bending | ~800 | Triazine Ring |

To accurately assign the experimental vibrational frequencies, theoretical calculations using methods like Density Functional Theory (DFT) are often employed. sid.irresearchgate.net While a specific DFT study for this compound was not found, such calculations for the closely related 2,4-diamino-6-methyl-1,3,5-triazin-1-ium 4-cyanobenzoate (B1228447) have been performed. sid.ir These theoretical calculations provide a set of vibrational frequencies and their corresponding modes, which can be compared with experimental IR and Raman data after applying appropriate scaling factors. This comparison allows for a more confident and detailed assignment of the observed spectral bands to specific molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λ_max) are characteristic of the electronic structure of the compound.

Specific UV-Vis spectral data for this compound is not detailed in the searched literature. However, s-triazine derivatives are known to exhibit absorption bands in the UV region. The electronic transitions are typically of the n → π* and π → π* type, involving the non-bonding electrons on the nitrogen atoms and the π-electrons of the triazine ring. The presence of the amino and ethyl substituents will influence the exact position and intensity of these absorption bands. It is expected that this compound will show strong absorption in the UV region, likely below 300 nm.

X-ray Crystallography for Solid-State Structure and Bond Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported in the searched literature, the structures of several closely related diaminotriazine derivatives have been determined, providing valuable insights into the expected solid-state conformation and intermolecular interactions. nih.govnih.govresearchgate.netresearchgate.net

Table 3: Crystallographic Data for the Related Compound 2,4-Diamino-6-methyl-1,3,5-triazine ethanol (B145695) solvate nih.gov

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Triclinic | P-1 | 8.3860(6) | 9.1514(6) | 11.9104(9) | 88.703(1) | 87.614(2) | 76.668(2) |

Elemental Analysis for Purity and Stoichiometry

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves to confirm its purity and stoichiometry. nih.govunivie.ac.at The molecular formula for this compound is C₅H₉N₅. nih.gov Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 139.16 g/mol . nih.gov

Table 4: Theoretical Elemental Composition of this compound (C₅H₉N₅)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 43.15 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 6.52 |

| Nitrogen | N | 14.007 | 5 | 70.035 | 50.33 |

| Total | 139.162 | 100.00 |

Experimental determination of the elemental composition of a synthesized sample of this compound should yield values that are in close agreement (typically within ±0.4%) with these theoretical percentages to confirm the identity and purity of the compound. researchgate.net

Theoretical and Computational Investigations of 6 Ethyl 1,3,5 Triazine 2,4 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, electronic properties, and spectroscopic parameters.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT methods, such as the B3LYP functional with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), is the first step in computationally characterizing a molecule. nih.govirjweb.com This process determines the lowest energy arrangement of atoms, providing a stable three-dimensional structure. For 6-ethyl-1,3,5-triazine-2,4-diamine, this involves finding the most stable orientation of the ethyl and amino substituents relative to the triazine ring.

Once the optimized geometry is obtained, electronic structure analysis can be performed. This includes the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comnih.gov A smaller gap suggests higher reactivity. nih.gov For triazine derivatives, the HOMO-LUMO gap is a key indicator of the molecule's stability and potential for charge transfer interactions. irjweb.comscirp.org Computational studies on related triazines show that modifications to the structure can significantly alter the HOMO-LUMO energy gap. researchgate.net

Another important aspect of electronic structure analysis is the mapping of the Molecular Electrostatic Potential (MEP). The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov This information is vital for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. nih.gov

Table 1: Calculated Electronic Properties of Triazine Derivatives from DFT Studies

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | B3LYP/6-311+G(d,p) | -6.2967 | -1.8096 | 4.4871 | Not Reported |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 | Not Reported |

| Atrazine-Graphene Quantum Dot Complex | B3LYP/def2-tzvp | Not Reported | Not Reported | 2.197 | 14.432 |

This table presents data for related compounds to illustrate the types of values obtained from DFT calculations. Specific values for this compound may vary.

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical spectra are invaluable for interpreting complex experimental NMR data and confirming molecular structures. Experimental ¹H NMR spectra for atrazine (B1667683) show characteristic signals for the N-H groups connecting the alkyl chains to the triazine ring and the -NH₂ groups of the primary amines. researchgate.net

IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. youtube.com These calculations help in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.govresearchgate.net For example, in triazine derivatives, characteristic bands for N-H and C-H vibrations, as well as vibrations of the triazine ring and C-N bonds, can be identified and assigned. researchgate.net Theoretical studies on similar molecules have successfully correlated calculated vibrational spectra with experimental FT-IR and FT-Raman data. nih.govresearchgate.net

Table 2: Representative Vibrational Frequencies for Triazine-Related Compounds

| Compound | Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|---|

| Atrazine | N-H vibration | 3247 | - |

| Atrazine | C-H vibration | 2964 | - |

| Atrazine | Triazine group | 1549 | - |

| 2,4-diamino-6-phenyl-1,3,5-triazine | -OH stretch | 3420 | 3412 |

| 2,4-diamino-6-phenyl-1,3,5-triazine | C=N stretch | 1637 | 1641 |

This table combines experimental data for atrazine with comparative experimental and calculated data for a closely related compound to illustrate the correlation typically observed.

Conformational Analysis and Rotational Barrier Determination

The flexibility of this compound is primarily due to the rotation of the ethyl and amino groups around their single bonds connected to the triazine ring. Conformational analysis involves mapping the potential energy surface as a function of these rotational (dihedral) angles. DFT calculations can determine the relative energies of different conformers (e.g., staggered vs. eclipsed) and the energy barriers that hinder free rotation.

The rotational barrier is the energy difference between the most stable (lowest energy) conformer and the transition state (highest energy) along the rotational coordinate. These barriers can be determined by performing a series of constrained geometry optimizations where the dihedral angle of interest is fixed at various values. Such studies on substituted ethanes have shown that rotational barriers are influenced by steric hindrance and electronic effects like hyperconjugation.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

For large molecular systems or molecules in a complex environment (like a solvent or a biological matrix), full quantum mechanical calculations can be computationally prohibitive. Hybrid QM/MM methods offer a solution by treating a small, chemically active part of the system with a high-level QM method (like DFT), while the rest of the environment is described by a simpler, classical molecular mechanics (MM) force field. cecam.org This approach allows for the study of complex processes like reactions and electronic excitations in a realistic setting.

Studies on Excited-State Properties and Photophysics

The interaction of this compound with light is fundamental to its environmental fate, particularly its photodegradation. Understanding its excited-state properties is key to elucidating these processes. QM/MM methods are well-suited for this, as they can model the molecule's electronic excitations while accounting for the influence of the surrounding environment, such as water molecules.

Upon absorption of a photon, the molecule transitions from its ground electronic state (S₀) to an excited state (e.g., S₁, S₂). nih.gov Time-Dependent DFT (TD-DFT) is a common QM method used within a QM/MM framework to calculate the energies and properties of these excited states. nih.gov Such studies can predict the absorption spectrum of the molecule, identify the nature of the electronic transitions (e.g., n→π* or π→π*), and explore the geometry and energetics of the excited states. Computational studies on atrazine have investigated its direct and indirect photolysis, identifying pathways such as dechlorination-hydroxylation and N-dealkylation that occur from excited states. umn.edu The presence of other molecules, acting as photosensitizers, can also be modeled to understand indirect photodegradation mechanisms. umn.edu

Non-radiative Relaxation Mechanisms and Conical Intersections

After a molecule is promoted to an excited state, it must eventually return to the ground state. This can occur through the emission of light (fluorescence or phosphorescence) or through non-radiative pathways. Non-radiative decay is often extremely fast and is a crucial process in photochemistry. iupac.org

A key mechanism for ultrafast non-radiative relaxation is passing through a conical intersection (CI). iupac.orgrsc.org A conical intersection is a point where two potential energy surfaces (e.g., an excited state and the ground state) become degenerate (cross). iupac.org These points act as funnels, allowing for very efficient transfer of population from the upper to the lower electronic state, typically on the timescale of a molecular vibration. iupac.org

QM/MM simulations can be used to locate conical intersections and to model the dynamics of the molecule as it approaches and passes through them. By mapping the potential energy surfaces, researchers can understand the accessibility of these decay funnels and how they dictate the photochemical outcome. chemrxiv.org While specific QM/MM studies detailing the conical intersections of this compound are not widely reported, the methodology is a powerful tool for investigating such photophysical processes, as has been demonstrated for other complex organic and biological molecules. nih.govrsc.org The study of these non-radiative pathways is essential for a complete understanding of the photostability and photodegradation mechanisms of s-triazine compounds.

Molecular Orbital Analysis

Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap Calculations

The frontier molecular orbitals, namely the Highest Occuped Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. globalresearchonline.net A smaller energy gap generally implies a more reactive and less stable molecule. globalresearchonline.net

Theoretical calculations, primarily using Density Functional Theory (DFT), have been employed to determine the HOMO and LUMO energies and the corresponding energy gap for this compound (also known as atrazine). These calculations have been performed in both the gas phase and in an aqueous solution to understand the influence of the solvent on the electronic properties.

In the gas phase, DFT calculations at the B3LYP/6-311++G(2d,2p) level of theory determined the HOMO-LUMO gap to be 5.91 eV. researchgate.netscielo.org.mx When the solvent effect of water was considered using the Polarizable Continuum Model (PCM), the energy gap was found to be slightly lower at 5.78 eV. researchgate.netscielo.org.mx This suggests that atrazine is slightly more reactive in an aqueous environment. The total energy of atrazine was calculated to be -1047.5021 hartrees in the gas phase and -1047.5121 hartrees in the aqueous phase, indicating a slight stabilization in water by 6.3 kcal/mol. researchgate.netscielo.org.mx

Further studies have explored the interaction of atrazine with other molecules and materials, which can significantly alter its HOMO-LUMO energy gap. For instance, when atrazine interacts with a modified graphene surface, the energy gap can be substantially reduced, indicating enhanced reactivity and charge transfer. researchgate.net

| Parameter | Gas Phase | Aqueous Phase |

| HOMO-LUMO Energy Gap (eV) | 5.91 researchgate.netscielo.org.mx | 5.78 researchgate.netscielo.org.mx |

| Total Energy (hartrees) | -1047.5021 researchgate.netscielo.org.mx | -1047.5121 researchgate.netscielo.org.mx |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density and the nature of bonding within a molecule. It provides insights into intramolecular and intermolecular interactions, charge transfer, and the stability arising from these interactions.

In the context of its interaction with other molecules, such as in a complex with aluminum-doped covalent triazine frameworks, NBO analysis has shown that some aluminum atoms can carry negative natural charges. scielo.org.mx This indicates a charge transfer from the atrazine molecule to the aluminum cluster, which is a key aspect of the adsorption process. The analysis of donor-acceptor interactions within the NBO framework allows for a quantitative understanding of the charge transfer phenomena that govern the reactivity and binding affinity of atrazine.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It helps in identifying the electrophilic and nucleophilic sites, thereby predicting the regions of a molecule that are likely to be involved in chemical reactions. uni-muenchen.de The MEP map is typically colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). uni-muenchen.de

For this compound, MEP maps reveal that the most negative potential is concentrated around the nitrogen atoms of the triazine ring due to their high electronegativity and the presence of lone pair electrons. researchgate.net These regions are therefore the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the amino groups and the ethyl group exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack. researchgate.net

The MEP map provides a clear visual representation of the molecule's reactivity and helps in understanding its interaction with other molecules. For instance, in the context of its binding to a receptor, the MEP map can show how the electrostatic potential of atrazine complements that of the binding site, leading to favorable interactions. scispace.com Studies have shown that different polymorphic forms of atrazine can exhibit different MEP maps, suggesting variations in their reactivity and intermolecular interactions. researchgate.net

Intermolecular Interactions and Crystal Packing Studies

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional surface that partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal.

By mapping various properties onto the Hirshfeld surface, such as the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, one can gain insights into the nature and strength of intermolecular contacts. The 2D fingerprint plot, derived from the Hirshfeld surface, provides a summary of all intermolecular contacts in the crystal. Different types of interactions, such as hydrogen bonds and van der Waals forces, appear as distinct patterns in the fingerprint plot.

While specific Hirshfeld surface analysis studies for this compound were not found in the initial search, this technique is widely applicable to understanding the packing of organic molecules and would be instrumental in detailing the specific intermolecular contacts that govern the crystal structure of atrazine.

Quantitative Analysis of Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the crystal packing and biological activity of this compound. The molecule has two hydrogen bond donor sites (the N-H groups of the diamine substituents) and multiple hydrogen bond acceptor sites (the nitrogen atoms of the triazine ring and the amino groups). nih.gov

X-ray crystallography studies have provided detailed information about the hydrogen bonding networks in atrazine crystals. These studies have revealed the presence of specific hydrogen bonding motifs that dictate the packing of the molecules in the solid state. nih.gov For instance, atrazine can form self-complementary N-H···N hydrogen bonds, leading to the formation of tape-like structures. nih.gov

In complexes with other molecules, such as with the reaction centers of photosynthetic bacteria, atrazine forms multiple hydrogen bonds with the protein. nih.gov These include direct hydrogen bonds between the atrazine molecule and amino acid residues, as well as water-mediated hydrogen bonds. nih.gov A refined crystal structure analysis has identified a third hydrogen bond to the protein and four additional hydrogen bonds mediated by two tightly bound water molecules. nih.gov NMR spectroscopy has also been employed to investigate the hydrogen bonding potential of atrazine in different environments. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are computational modeling techniques used to correlate the chemical structure of a compound with its physicochemical properties or biological activity. In the context of this compound, while specific, publicly available QSAR models are limited, the principles of these methods can be discussed based on studies of analogous triazine derivatives. These studies focus on molecular descriptors relevant to the chemical function and behavior of the compounds.

QSAR models are built upon the principle that the properties of a chemical are a function of its molecular structure. By quantifying structural features through molecular descriptors, it is possible to develop mathematical models that predict the properties of new or untested compounds. These descriptors can be broadly categorized into several classes:

Constitutional descriptors: These are the simplest descriptors and reflect the molecular composition of a compound, such as molecular weight, number of atoms, and number of rings.

Topological descriptors: These are two-dimensional descriptors that describe the connectivity of atoms within a molecule.

Geometrical descriptors: These three-dimensional descriptors relate to the spatial arrangement of atoms, including molecular surface area and volume.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of a molecule, such as orbital energies (HOMO and LUMO), dipole moment, and partial charges.

For triazine derivatives, QSAR studies have often been employed to understand their behavior in various systems. For instance, research on a series of 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine derivatives revealed that quantum-chemical features significantly influence their toxic effects. The study indicated that the charge on the nitrogen atom, electron density, and kinetic energy densities play crucial roles. researchgate.net Furthermore, higher dipole moment values were associated with increased toxicity within that series of compounds. researchgate.net This highlights the importance of electronic and quantum topological descriptors in modeling the chemical function of triazine compounds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional fields surrounding a molecule. These fields (steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor) are sampled at various grid points, and their values are used to build a statistical model.

Studies on other triazine derivatives, such as 6,N2-diaryl-1,3,5-triazine-2,4-diamines, have utilized 3D-QSAR models to predict their antiproliferative activity. nih.govnih.govrsc.org These models have indicated that bulky, electron-donating groups at specific positions on the triazine ring can enhance activity. nih.gov While the focus of these particular studies was on biological activity, the underlying molecular descriptors and the principles of the models are directly relevant to understanding the chemical function and reactivity of the triazine scaffold present in this compound.

For this compound itself, a range of molecular descriptors can be calculated to provide insight into its chemical nature. These descriptors, which would form the basis of any QSAR or 3D-QSAR model, are presented in the table below.

Computed Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Value | Source |

|---|---|---|---|

| Constitutional | Molecular Weight | 139.16 g/mol | PubChem nih.gov |

| Exact Mass | 139.08579531 Da | PubChem nih.gov | |

| Molecular Formula | C₅H₉N₅ | PubChem nih.gov | |

| Topological | Heavy Atom Count | 10 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov | |

| Geometrical | Polar Surface Area | 90.7 Ų | PubChem nih.gov |

| Physicochemical | XLogP3-AA | -1.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov | |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov | |

| Quantum-Chemical | Dipole Moment (Predicted) | 4.9 D | - |

| HOMO (Predicted) | -6.5 eV | - |

Note: Predicted quantum-chemical values are illustrative and would require specific computational chemistry software for precise determination.

These descriptors provide a quantitative basis for understanding the chemical characteristics of this compound. The polar surface area, for example, suggests the potential for interactions with polar solvents and surfaces. The hydrogen bond donor and acceptor counts indicate its capacity to form hydrogen bonds, which is a critical factor in its solubility and intermolecular interactions. The predicted electronic properties, such as the HOMO-LUMO gap, can provide insights into its chemical reactivity and stability.

Supramolecular Chemistry and Non Covalent Interactions of 6 Ethyl 1,3,5 Triazine 2,4 Diamine

Hydrogen Bonding Motifs and Self-Assembly Processes

The 2,4-diamino-1,3,5-triazine core is a robust and well-studied motif in supramolecular chemistry, capable of forming predictable and stable hydrogen-bonded assemblies. The presence of two amino groups and the nitrogen atoms within the triazine ring allows for a variety of hydrogen bonding interactions.

N-H···N, N-H···O, C-H···O Interactions in Molecular Recognition

The primary amino groups of 6-Ethyl-1,3,5-triazine-2,4-diamine act as hydrogen bond donors, while the ring nitrogen atoms serve as acceptors. This arrangement facilitates the formation of strong N-H···N hydrogen bonds, which are fundamental to the self-assembly of many triazine derivatives. In the solid state, related molecules like 2,4-diamino-6-methyl-1,3,5-triazine have been observed to form tape-like or sheet-like structures through a series of these interactions. nih.gov For instance, cocrystallization of 2,4-diamino-6-phenyl-1,3,5-triazine with sorbic acid demonstrates the formation of N-H···N hydrogen bonds between the triazine molecules, creating a supramolecular ribbon. nih.gov

In addition to N-H···N interactions, the amino groups can also form N-H···O hydrogen bonds with suitable acceptor molecules, such as carboxylic acids or solvents with oxygen atoms. nih.gov These interactions are crucial in the formation of co-crystals and in molecular recognition processes where the triazine derivative selectively binds to a complementary molecule.

A summary of potential hydrogen bonding interactions involving this compound is presented in the table below.

| Interaction Type | Donor | Acceptor | Significance |

| N-H···N | Amino Group (-NH₂) | Triazine Ring Nitrogen | Primary interaction for self-assembly into tapes and sheets. |

| N-H···O | Amino Group (-NH₂) | Carbonyl, Hydroxyl, etc. | Important for co-crystal formation and molecular recognition. |

| C-H···O | Ethyl Group (C-H), Triazine Ring (C-H) | Oxygen-containing groups | Contributes to the stability of the crystal packing. |

Design Principles for Directed Self-Assembly

The predictable nature of hydrogen bonding in 2,4-diaminotriazines allows for the rational design of self-assembling systems. By choosing appropriate complementary molecules, it is possible to direct the formation of specific supramolecular architectures. For example, the combination of a 2,4-diaminotriazine with a molecule containing two carboxylic acid groups can lead to the formation of a linear "supramolecular polymer" through alternating N-H···O and O-H···N hydrogen bonds.

The ethyl group at the 6-position of the triazine ring can influence the self-assembly process in several ways. Its steric bulk, although modest, can affect the packing of the molecules in the solid state, potentially favoring certain crystal polymorphs over others. Furthermore, the hydrophobicity of the ethyl group can be utilized in solution-based self-assembly, for instance, by promoting aggregation in polar solvents. The principles of crystal engineering, which involve the design and synthesis of functional solid-state structures, are highly applicable to this compound and its derivatives.

Coordination Chemistry and Metal-Ligand Interactions

The nitrogen atoms of the 1,3,5-triazine (B166579) ring are Lewis basic and can coordinate to metal ions, making triazine derivatives valuable ligands in coordination chemistry. This has led to the development of a wide range of metal-organic materials, including discrete coordination complexes and extended metal-organic frameworks (MOFs). researchgate.net

Triazine as a Ligand in Metal Complexes

The 1,3,5-triazine ring can act as a monodentate, bidentate, or tridentate ligand depending on the steric and electronic environment of the metal center and the substitution pattern of the triazine. In the case of 2,4-diamino-substituted triazines, coordination typically involves one or more of the ring nitrogen atoms. The amino groups themselves are generally less basic than the ring nitrogens and are more likely to be involved in hydrogen bonding than in direct coordination to the metal, although exceptions exist.

Influence of the Ethyl Substituent on Coordination Preferences

The ethyl substituent at the 6-position of this compound can influence its coordination behavior. Compared to a smaller hydrogen or methyl substituent, the ethyl group exerts a greater steric effect, which can direct the coordination to specific nitrogen atoms of the triazine ring. For instance, coordination might be favored at the nitrogen atoms distal to the ethyl group to minimize steric hindrance.

Electronically, the ethyl group is weakly electron-donating, which can slightly increase the basicity of the triazine ring nitrogens, potentially leading to stronger metal-ligand bonds compared to unsubstituted or electron-withdrawing group-substituted triazines.

Formation of Coordination Polymers and Metal-Organic Frameworks

By acting as a bridging ligand between metal centers, this compound can be used to construct coordination polymers and MOFs. researchgate.netrsc.org The ability of the triazine ring to connect multiple metal ions, combined with the potential for hydrogen bonding involving the amino groups, allows for the formation of robust and porous frameworks.

The structure of the resulting coordination polymer or MOF will depend on several factors, including the coordination geometry of the metal ion, the coordination mode of the triazine ligand, and the presence of other ancillary ligands. The ethyl groups would likely project into the pores or channels of the framework, influencing their size, shape, and chemical environment. This could be exploited for applications such as selective gas sorption or catalysis. While specific examples for the ethyl derivative are not prevalent in the literature, the principles are well-established with other triazine-based ligands. researchgate.netrsc.org

π-π Stacking and Aromatic Interactions

The electron-deficient nature of the 1,3,5-triazine ring is a key determinant in its aromatic interactions. This electron deficiency promotes favorable π-π stacking interactions with electron-rich aromatic systems. In the context of this compound, the triazine core can interact with other aromatic rings through these stacking forces, which are crucial in the formation of ordered solid-state structures and molecular aggregates in solution.

Detailed crystallographic studies on the closely related 2,4-diamino-6-phenyl-1,3,5-triazine have revealed offset π-π stacking interactions that contribute to the stability of its crystal lattice. It is highly probable that this compound engages in similar, albeit likely weaker, π-π stacking interactions. The presence of the flexible ethyl group, as opposed to a rigid phenyl ring, may influence the geometry and strength of these interactions.

Furthermore, the amino substituents on the triazine ring of this compound can modulate its aromatic character and its propensity for π-π stacking. These amino groups are electron-donating, which can influence the electronic distribution within the triazine ring and thereby affect its interactions with other aromatic systems.

Table 1: Comparison of Substituent Effects on Aromatic Interactions in Diaminotriazines

| Compound | 6-Substituent | Nature of Aromatic Interactions |

| 2,4-Diamino-6-phenyl-1,3,5-triazine | Phenyl | Strong, offset π-π stacking observed in crystal structures. |

| 2,4-Diamino-6-methyl-1,3,5-triazine | Methyl | Primarily driven by hydrogen bonding, with weaker π-π interactions. |

| This compound | Ethyl | Expected to have π-π stacking potential, influenced by the ethyl group's conformation. |

Host-Guest Chemistry and Encapsulation Phenomena

The structural motifs of 2,4-diaminotriazines make them attractive candidates for applications in host-guest chemistry. The combination of hydrogen bonding sites (amino groups and ring nitrogens) and the potential for π-π stacking allows these molecules to form well-defined cavities capable of encapsulating guest molecules.

While specific studies detailing the use of this compound as a molecular host are scarce, the broader class of triazine derivatives has been explored for encapsulation. For instance, triazine-based dendrimers have been shown to encapsulate metal ions, a process driven by the coordination and interaction with the triazine units. This suggests that discrete molecules of this compound or its self-assembled structures could potentially form inclusion complexes with suitable guest molecules.

The formation of such host-guest complexes is typically governed by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. The size and shape of the guest molecule relative to the cavity formed by the host are critical for stable complex formation. The ethyl group of this compound would play a role in defining the steric environment of any potential binding pocket.

Molecularly imprinted polymers (MIPs) represent another facet of host-guest chemistry where triazine derivatives have found utility. For example, a MIP created for the selective recognition of a related triazine, 6-chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine, demonstrates the potential for creating tailored binding sites. sielc.com This principle could be extended to develop materials that selectively bind and encapsulate this compound or, conversely, use it as a template to create host materials.

Table 2: Potential Host-Guest Systems Involving Diaminotriazine Scaffolds

| Host System | Guest Type | Key Interactions |

| Self-assembled rosettes of diaminotriazines | Small aromatic molecules | Hydrogen bonding, π-π stacking |

| Triazine-based dendrimers | Metal ions, small organic molecules | Coordination, van der Waals forces |

| Molecularly Imprinted Polymers | Target triazine derivative | Shape complementarity, specific non-covalent interactions |

Advanced Material Science Applications and Catalysis Enabled by 6 Ethyl 1,3,5 Triazine 2,4 Diamine Analogues

Role as Chemical Building Blocks for Complex Architectures

The 1,3,5-triazine (B166579) scaffold is a fundamental building block in organic synthesis, enabling the creation of complex molecular architectures. nih.gov The presence of multiple reactive sites on the triazine ring allows for the attachment of various functional groups, leading to the construction of molecules with tailored properties. This adaptability has been leveraged in the design of ligands for metal-mediated catalysis and in the synthesis of novel organic materials. acs.org

For instance, the isosteric relationship between triazines and more common building blocks like pyridine (B92270) offers opportunities to develop new catalysts with potentially enhanced activities or alternative reaction pathways. acs.org The nitrogen-rich nature of the triazine ring also makes these compounds interesting for applications in nuclear reprocessing, where they have been investigated as potential extractants for separating actinides. researchgate.net The ability to synthesize libraries of triazine derivatives through methods like one-pot, microwave-assisted reactions further highlights their utility as versatile building blocks for creating diverse chemical structures. nih.gov

Polymer Chemistry and Network Formation

The structural features of 6-ethyl-1,3,5-triazine-2,4-diamine analogues make them highly suitable for applications in polymer chemistry, where they can be used to form robust and functional networks.

Thermosetting Resins and Advanced Composites

Triazine derivatives are well-known precursors for commercial resins. wikipedia.org Specifically, compounds like melamine (B1676169) (2,4,6-triamino-1,3,5-triazine) are fundamental to the production of melamine-formaldehyde resins. Guanamines, which are closely related to melamine and include analogues like this compound, are used to modify the crosslinking density in these resins, allowing for the fine-tuning of their mechanical and thermal properties. wikipedia.orgnih.gov

Recent research has explored the development of novel thermosetting resins based on triazine-trione (TATO) structures. diva-portal.org These materials, which can be cured using light-initiated "click" chemistry, show promise for use in advanced composites, such as those for bone fracture fixation implants. The incorporation of triazine-based compounds into epoxy resin compositions has also been shown to enhance properties like adhesion to inorganic materials and to suppress metal migration, which is crucial for applications in electronic components. google.com

Formation of Metastable Hydrogels

The ability of triazine derivatives to form extensive hydrogen-bonding networks is a key factor in their use for creating hydrogels. These three-dimensional networks of hydrophilic polymers can hold large amounts of water and have significant potential in biomedical applications. nih.govbiorxiv.org

Research has demonstrated the synthesis of hydrogelators based on the triazine molecular scaffold that self-assemble into fibrous networks. nih.govbiorxiv.org These hydrogels have been investigated for controlled drug delivery, showing the capacity to encapsulate and release therapeutic agents in a controlled manner. nih.govbiorxiv.org Furthermore, some triazine-based hydrogels exhibit stimuli-responsive behavior, such as sensitivity to pH and temperature, which allows for the triggered release of encapsulated substances. nih.gov The mechanical properties and swelling behavior of these hydrogels can be tuned by adjusting the concentration of the triazine-based cross-linker. nih.gov

Catalytic Applications in Organic Transformations

The electronic properties of the triazine ring make its derivatives suitable for a variety of catalytic applications, ranging from electrocatalysis to traditional homogeneous and heterogeneous catalysis.

Electrocatalysis: Methane (B114726) Oxidation and Fuel Cell Applications

In the realm of electrocatalysis, triazine-based materials are being explored for their potential in energy conversion and storage. While direct research on this compound for methane oxidation is limited, the broader class of nitrogen-containing materials is relevant. Transition metal oxides are known to be active in the electrochemical partial oxidation of methane to methanol (B129727). researchgate.net Triazine derivatives, with their ability to coordinate with transition metals, could play a role in the development of more efficient electrocatalysts.

In fuel cell applications, triazine-based molecules have been utilized in the construction of organic materials for solar cells due to their favorable optoelectronic properties. mdpi.comnih.gov They can function as electron transporters, contributing to the efficiency of photovoltaic devices. mdpi.com Furthermore, triazine derivatives are being investigated for use in aqueous organic flow batteries, where their ability to undergo stable redox processes makes them promising candidates for anolytes. acs.org The use of hydrazide compounds, which share some functional similarities with amino-triazines, as a liquid fuel in high-performance alkaline membrane fuel cells has also been demonstrated, highlighting the potential for nitrogen-rich compounds in energy generation. google.com

Heterogeneous and Homogeneous Catalysis

The distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. libretexts.org Homogeneous catalysts are in the same phase as the reactants, offering high activity and selectivity, but can be difficult to separate and recycle. rsc.org Heterogeneous catalysts are in a different phase, which simplifies separation but may result in lower activity. rsc.org

Triazine derivatives have found applications in both domains. In heterogeneous catalysis , triazine-based ligands can be immobilized on solid supports to create catalysts that are both active and easily recyclable. acs.org For example, triazine-based ligands have been used to create metallaprisms with ruthenium and osmium compounds. wikipedia.org

In homogeneous catalysis , the electronic properties of the triazine ring can be tuned by substituents, influencing the catalytic activity of a metal center. youtube.com The development of catalysts that combine the advantages of both homogeneous and heterogeneous systems is an active area of research. rsc.orgnih.gov This can be achieved by designing catalysts that are soluble during the reaction but can be easily precipitated and recovered afterward. nih.gov The versatility of triazine chemistry allows for the design of such "smart" catalysts.

Interactive Data Table: Properties of Triazine Analogues in Material Science

| Compound/System | Application Area | Key Research Finding | Reference |

| Triazine-trione (TATO) based thermosets | Advanced Composites | Demonstrates high flexural modulus and strength, suitable for bone fracture fixation implants. | |

| Triazine-based hydrogelators | Drug Delivery | Forms fibrous networks capable of encapsulating and releasing drugs like doxorubicin. | nih.govbiorxiv.org |

| Chitosan hydrogels with triazine cross-linker | Smart Materials | Exhibits pH and temperature-responsive swelling and drug release. | nih.gov |

| Triazine derivatives in epoxy resins | Electronics | Improves adhesion to inorganic materials and suppresses metal migration. | google.com |

| Sulfonate-based triazine derivative | Energy Storage | Shows stable two-electron storage capacity as an anolyte in aqueous organic flow batteries. | acs.org |

Sensing Applications and Molecular Recognition Platforms

The inherent ability of triazine derivatives to engage in specific intermolecular interactions, such as hydrogen bonding and π-π stacking, makes them exceptional candidates for the development of sensing and molecular recognition platforms. These systems are designed to detect and bind to target molecules with high selectivity and sensitivity.

Researchers have successfully functionalized carbon nanotubes with 1,3,5-triazine derivatives to create sophisticated receptors for flavins, such as riboflavin (B1680620). researchgate.net In these hybrid materials, the triazine units are capable of forming hydrogen bonds with the target riboflavin molecule. researchgate.net Spectroscopic analysis using fluorescence and UV/Vis techniques revealed that the triazine groups have stronger interactions with riboflavin compared to control molecules that cannot form hydrogen bonds. researchgate.net This enhanced interaction, which follows the Stern-Volmer relationship, indicates a high association constant, making these triazine-functionalized nanotubes effective platforms for molecular recognition. researchgate.net

Another innovative approach involves the use of molecularly imprinted polymers (MIPs) for creating biomimetic receptors. A sensing system for 6-chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine (CAT) was developed using a MIP designed to specifically recognize the CAT molecule. nih.gov This artificial receptor was created by polymerizing a functional monomer and a cross-linker around the CAT template molecule. nih.gov The resulting polymer had specific binding sites for CAT, demonstrating significantly higher binding affinity for CAT than for similar triazine-based molecules like atrazine (B1667683) and propazine. nih.gov When integrated into a voltammetry analyzer, this MIP-based system could detect CAT concentrations up to 30 microM, showcasing a practical application in selective chemical sensing. nih.gov

Furthermore, the principles of molecular recognition are being extended to create novel polymeric architectures. Triazine-based sequence-defined polymers (TZPs) are being developed to mimic the complex functions of natural biopolymers like polypeptides. pnnl.gov These synthetic polymers utilize a stable triazine core, allowing for the precise introduction of various side groups. pnnl.gov Molecular dynamics simulations have shown that these polymers can adopt ordered conformations through hydrogen bonding and other interactions, similar to the secondary structures of proteins. pnnl.gov This capacity for self-organization and intermolecular self-assembly opens up possibilities for their use in biocatalysis, information storage, and other advanced biomimetic applications. pnnl.gov

Corrosion Inhibition Mechanisms and Performance Evaluation (for triazine derivatives)

Triazine derivatives have emerged as highly effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. Their performance is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the environment.

The primary mechanism of inhibition involves the adsorption of the triazine molecules onto the metal surface. This adsorption can occur through physical interactions (physisorption), involving electrostatic forces between the charged metal surface and the inhibitor molecule, or chemical interactions (chemisorption), which involve charge sharing or transfer between the inhibitor and the metal's vacant d-orbitals. acs.orgroyalsocietypublishing.org The presence of heteroatoms (nitrogen), π-electrons in the triazine ring, and various functional groups on the side chains all contribute to the adsorption process. royalsocietypublishing.orgnih.gov Studies have shown that the adsorption of many triazine derivatives on steel surfaces follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. acs.orgroyalsocietypublishing.orgnih.gov

The effectiveness of these inhibitors is significantly influenced by their molecular structure. The presence of the triazine ring itself greatly enhances corrosion inhibition properties. acs.org Furthermore, the type of substituent groups on the triazine core plays a crucial role. For instance, in a study of bis(dimethylpyrazolyl)-aniline-s-triazine derivatives, molecules bearing electron-donating groups like –OCH₃ (methoxyl) and –Br (bromo) on the aniline (B41778) ring exhibited superior inhibition efficiency compared to one without an electron-donating group. royalsocietypublishing.orgnih.gov The inhibitors with these groups achieved efficiencies of 96.5% and 93.4%, respectively, at a lower concentration than the unsubstituted analogue. royalsocietypublishing.orgnih.gov

Performance evaluation is typically conducted using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Potentiodynamic polarization studies have shown that many triazine derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. royalsocietypublishing.orgacs.org EIS results confirm that the inhibition occurs via adsorption, as evidenced by a decrease in the double-layer capacitance (Cdl) and an increase in the charge transfer resistance with increasing inhibitor concentration. acs.org

| Inhibitor Compound | Substituent Group | Concentration (ppm) | Inhibition Efficiency (IE%) | Reference |

|---|---|---|---|---|

| PTA-1 | None | 175 | 79.0% | royalsocietypublishing.orgnih.gov |

| PTA-2 | -Br (bromo) | 120 | 96.5% | royalsocietypublishing.orgnih.gov |

| PTA-3 | -OCH₃ (methoxyl) | 120 | 93.4% | royalsocietypublishing.orgnih.gov |

Functional Materials with Tailored Electronic Properties

The electron-deficient nature of the 1,3,5-triazine core makes it an excellent building block for the synthesis of functional organic materials with tailored electronic and photophysical properties. By attaching various electron-donating or electron-withdrawing groups to the triazine ring, researchers can fine-tune the material's characteristics for applications in electronics and photonics.

Triazine derivatives are extensively researched for use in photo- and electroluminescent devices. rsc.org Star-shaped molecules based on a 2,4,6-triphenyl-1,3,5-triazine (B147588) core, for example, have been synthesized and shown to possess high thermal stability and glass transition temperatures, which are critical properties for durable electronic devices. researchgate.net These materials can be designed to exhibit specific photophysical behaviors, making them suitable as emitters in organic light-emitting diodes (OLEDs), including those based on thermally activated delayed fluorescence (TADF). rsc.org

The synthesis of novel functionalized triazines serves as a pathway to new carbon-based functional networks. For instance, tris(1-propynyl)-1,3,5-triazine has been synthesized and characterized, showing a structure with planar triazine units and a layered packing of molecules. researchgate.net The thermal properties of such compounds are studied to understand their potential as precursors for new polymeric triazine-based materials. researchgate.net The ability to create new polymeric architectures that are not based on traditional peptide bonds offers advantages such as a stable backbone that is not susceptible to enzymatic hydrolysis. pnnl.gov

The future development of functional materials based on 1,3,5-triazine derivatives is geared towards creating more advanced molecules for applications such as nonlinear optical (NLO) materials and energy storage. rsc.org By strategically combining the electron-accepting triazine core with various donor groups, push-pull chromophores can be designed, which are essential for materials with large NLO responses. researchgate.net These materials are promising candidates for use in photonic devices and next-generation communication technologies. rsc.orgresearchgate.net

Environmental Fate and Degradation Mechanisms of 6 Ethyl 1,3,5 Triazine 2,4 Diamine

Photodegradation Studies

Photodegradation, or the breakdown of compounds by light, is a significant pathway for the dissipation of s-triazines in the environment. This process is influenced by various factors, including the wavelength and intensity of light.

The rate of photodegradation of s-triazines is highly dependent on the wavelength and intensity of ultraviolet (UV) radiation. Studies on related triazine compounds have shown that degradation is typically more efficient under shorter UV wavelengths, which carry higher energy. For instance, the photodegradation of the highly brominated flame retardant 1,3,5-tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione (TDBP-TAZTO) demonstrated half-lives ranging from 23.5 to 6931 minutes under various UV irradiation conditions, highlighting the critical role of light characteristics. nih.gov Increased light intensity generally leads to a faster degradation rate, as it increases the number of photons available to initiate the photochemical reactions. The photolysis of nitrosamines, for example, is rapid under tropospheric conditions due to the absorption of UV photons. nist.gov

Table 1: Illustrative Photodegradation Half-lives of a Related s-Triazine Compound (TDBP-TAZTO) under Different Conditions

| Condition | Half-life (t½) |

| UV Irradiation | 23.5 - 6931 minutes |

| Natural Sunlight | 91.2 days |

This table illustrates the range of photodegradation rates for a complex triazine derivative, showing the significant impact of irradiation conditions. Specific data for 6-Ethyl-1,3,5-triazine-2,4-diamine is not currently available.

The photodegradation of s-triazines typically proceeds through a series of reactions, primarily involving dealkylation and hydroxylation. For this compound, it is anticipated that the ethyl group would be a primary site of photo-oxidation. General pathways observed for other s-triazines include the stepwise removal of alkyl groups from the amino substituents. epa.gov This process leads to the formation of dealkylated metabolites. For example, in the case of atrazine (B1667683), deisopropylatrazine (B29266) and deethylatrazine (B13485) are common photodegradation products. epa.gov